molecular formula C10H12N2O B13118980 1-(2-Methyl-2H-indazol-4-yl)ethanol

1-(2-Methyl-2H-indazol-4-yl)ethanol

Cat. No.: B13118980
M. Wt: 176.21 g/mol
InChI Key: MAXDGUPRSJCURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-2H-indazol-4-yl)ethanol is a chemical compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-2H-indazol-4-yl)ethanol typically involves the reaction of 2-methylindazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic addition, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-2H-indazol-4-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other indazole derivatives.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2H-indazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-methylindazol-4-yl)ethanol

InChI

InChI=1S/C10H12N2O/c1-7(13)8-4-3-5-10-9(8)6-12(2)11-10/h3-7,13H,1-2H3

InChI Key

MAXDGUPRSJCURA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=NN(C=C21)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.